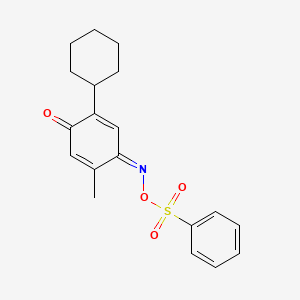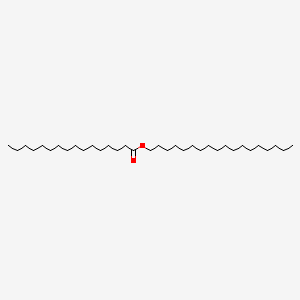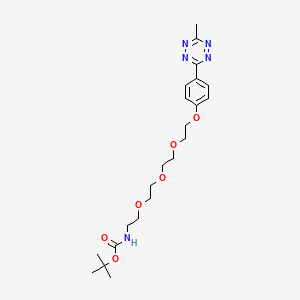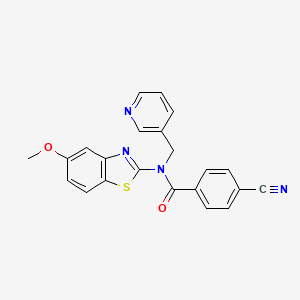
ML233
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML233 is a chemical compound with the molecular formula C19H21NO4S and a molecular weight of 359.44. This compound is known for its role as a non-peptide apelin receptor agonist, exhibiting significant selectivity over the closely related angiotensin 1 receptor.
Méthodes De Préparation
The synthesis of ML233 involves several steps. The synthetic route typically starts with the preparation of the cyclohexyl and methyl-substituted cyclohexadienone intermediates. These intermediates undergo a series of reactions, including condensation and sulfonation, to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
ML233 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonate group. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
ML233 has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its interactions with biological receptors, particularly the apelin receptor.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an apelin receptor agonist.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of ML233 involves its interaction with the apelin receptor. This interaction activates specific signaling pathways that regulate various physiological processes. The compound’s selectivity for the apelin receptor over the angiotensin 1 receptor is a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
ML233 can be compared with other similar compounds, such as:
- [(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonamide
- [(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonic acid These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Propriétés
Formule moléculaire |
C19H20NO4S- |
|---|---|
Poids moléculaire |
358.43 |
Nom IUPAC |
[(Z)-(5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate |
InChI |
InChI=1S/C19H21NO4S/c1-14-12-19(21)17(15-8-4-2-5-9-15)13-18(14)20-24-25(22,23)16-10-6-3-7-11-16/h3,6-7,10-13,15H,2,4-5,8-9H2,1H3/b20-18- |
Clé InChI |
BFVKRFHHESLWBN-LVZFUZTISA-M |
SMILES |
CC1=CC(=O)C(=CC1=NOS(=O)(=O)C2=CC=CC=C2)C3CCCCC3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ML233; ML 233; ML-233. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(3-chlorophenyl)-N-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B1193161.png)

